Section 1: Core Physicochemical Properties and Stereochemistry
Section 1: Core Physicochemical Properties and Stereochemistry
An In-depth Technical Guide to 2-Butylpyrrolidine (CAS: 3446-98-8)
Introduction: Clarifying the Scaffold and Its Significance
This technical guide provides a comprehensive overview of 2-butylpyrrolidine (CAS No. 3446-98-8), a chiral heterocyclic compound. It is crucial to distinguish this molecule from its more commercially prevalent analogue, 1-butylpyrrolidin-2-one (CAS No. 3470-98-2), also known as N-butylpyrrolidone (NBP). While NBP is an N-substituted lactam widely used as a green solvent, 2-butylpyrrolidine is a secondary amine with a butyl substituent on the carbon atom adjacent to the nitrogen. This structural difference confers distinct chemical properties and potential applications.
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds and natural products.[1] Its non-planar, three-dimensional geometry allows for a greater exploration of pharmacophore space compared to flat aromatic systems, which can lead to improved solubility, lipophilicity, and ADME/Tox profiles for drug candidates.[1] As a chiral building block, 2-butylpyrrolidine offers researchers a valuable tool for synthesizing novel chemical entities with specific stereochemical configurations, which is paramount for achieving target selectivity in drug development.[2][3]
This guide will delve into the physicochemical properties, stereochemistry, synthetic pathways, and potential applications of 2-butylpyrrolidine, providing a technical resource for researchers and drug development professionals.
Understanding the fundamental properties of 2-butylpyrrolidine is the first step in its effective application. The molecule's structure features a five-membered saturated nitrogen heterocycle with a butyl group at the C2 position.
Physicochemical Data
The following table summarizes key quantitative data for 2-butylpyrrolidine. Note that many of these properties are derived from computational models due to the limited experimental data in published literature.
| Property | Value | Unit | Source |
| CAS Number | 3446-98-8 | - | [4][5] |
| Molecular Formula | C₈H₁₇N | - | [4][5] |
| Molecular Weight | 127.23 | g/mol | [4][5] |
| Normal Boiling Point (Tboil) | 446.27 | K (173.12 °C) | [4] |
| Enthalpy of Vaporization (ΔvapH°) | 40.42 | kJ/mol | [4] |
| Critical Temperature (Tc) | 647.04 | K | [4] |
| Critical Pressure (Pc) | 3152.62 | kPa | [4] |
| LogP (Octanol/Water Partition Coeff.) | 1.929 | - | [4] |
| Water Solubility (log10WS) | -2.37 | mol/l | [4] |
Stereochemistry: The Chiral Center at C2
The substitution at the C2 position renders 2-butylpyrrolidine a chiral molecule, existing as two non-superimposable mirror images: (R)-2-butylpyrrolidine and (S)-2-butylpyrrolidine.
Caption: Enantiomers of 2-butylpyrrolidine showing the chiral center at C2.
The biological activity of chiral molecules is often highly dependent on their stereochemistry, as stereoisomers can exhibit different affinities and efficacies when interacting with chiral biological targets like enzymes and receptors. Therefore, the ability to synthesize enantiomerically pure forms of 2-butylpyrrolidine is critical for its application in drug discovery. Asymmetric synthesis or chiral resolution would be required to isolate the desired enantiomer.
Section 2: Synthesis and Purification
While specific, optimized industrial syntheses for 2-butylpyrrolidine are not widely published, a plausible and robust laboratory-scale synthesis can be designed based on well-established methodologies for the alkylation of heterocyclic amines. A common approach involves the diastereoselective addition of an organometallic reagent to a chiral imine or a related derivative.[3]
Proposed Synthetic Workflow: Grignard Addition to a Chiral Auxiliary
This protocol outlines a conceptual pathway for the asymmetric synthesis of (R,R)-2,5-disubstituted pyrrolidines, which can be adapted for the synthesis of an enantiomerically enriched 2-butylpyrrolidine.[3] The causality behind this choice rests on the high diastereoselectivity often achieved through the use of chiral auxiliaries like (R)-phenylglycinol, which directs the approach of the incoming nucleophile.[3]
Caption: Proposed workflow for the asymmetric synthesis of 2-butylpyrrolidine.
Detailed Experimental Protocol (Conceptual)
Objective: To synthesize enantiomerically enriched 2-butylpyrrolidine via diastereoselective Grignard addition.
-
Imine Formation:
-
To a solution of (R)-phenylglycinol (1.0 eq.) in dry toluene (0.5 M), add an appropriate aldehyde (e.g., one that facilitates the subsequent cyclization, 1.0 eq.).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction and remove the solvent under reduced pressure to yield the crude chiral imine, which can be used directly in the next step.[3]
-
-
Diastereoselective Grignard Addition:
-
Dissolve the crude imine in dry THF (0.3 M) under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of butylmagnesium bromide (1.2 eq.) in THF dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude chiral amine adduct.
-
-
Cyclization and Auxiliary Removal:
-
The crude adduct is then subjected to conditions that facilitate both cyclization to the pyrrolidine ring and cleavage of the chiral auxiliary. This often involves catalytic hydrogenation (e.g., using Pd/C) or acid-catalyzed hydrolysis and subsequent reductive amination, depending on the exact structure of the intermediate.
-
-
Purification:
-
The final crude 2-butylpyrrolidine is a liquid that can be purified by vacuum distillation.[6]
-
For highly pure material, fractional distillation is recommended. A common strategy for purifying related pyrrolidones involves treating the crude liquid with a strong base (like KOH) to break down polymeric impurities, followed by fractional distillation.[7][8] This principle can be adapted, with caution, for the purification of the final amine product.
-
Section 3: Spectroscopic and Analytical Characterization
Predicted Spectroscopic Data
| Technique | Expected Features | Rationale |
| ¹H NMR | ~2.5-3.5 ppm (m, 3H): Protons on C2 and C5 (adjacent to N).~1.2-2.0 ppm (m, 11H): Protons on C3, C4, and the butyl chain (CH₂ groups).~0.9 ppm (t, 3H): Terminal methyl (CH₃) group of the butyl chain.Broad singlet (~1.5-3.0 ppm, 1H): N-H proton; shift is concentration and solvent dependent. | The electronegative nitrogen atom deshields adjacent protons (C2, C5), shifting them downfield. The butyl chain and other ring protons appear in the standard aliphatic region. The N-H proton is exchangeable and often presents as a broad signal. |
| ¹³C NMR | ~55-65 ppm: C2 and C5 carbons.~20-40 ppm: C3, C4, and butyl chain carbons.~14 ppm: Terminal methyl carbon. | Carbons directly bonded to the nitrogen (C2, C5) are shifted downfield. The remaining aliphatic carbons appear in the upfield region. |
| IR Spectroscopy | ~3300-3400 cm⁻¹ (broad, weak-medium): N-H stretch.~2850-2960 cm⁻¹ (strong): Aliphatic C-H stretches.~1100-1250 cm⁻¹: C-N stretch. | The N-H stretch is a characteristic feature of secondary amines. The strong C-H and C-N stretches confirm the aliphatic amine structure. |
| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z = 127. Key Fragment at m/z = 84: Loss of the propyl group (C₃H₇•) via alpha-cleavage.Key Fragment at m/z = 70: Loss of the butyl group (C₄H₉•) via alpha-cleavage. | The molecular ion peak confirms the molecular weight. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) is the most characteristic fragmentation pathway for amines, leading to stable iminium ions. |
Workflow for Spectroscopic Analysis
This protocol provides a self-validating system for confirming the identity and purity of a synthesized batch of 2-butylpyrrolidine.
Caption: A logical workflow for the complete spectroscopic characterization of 2-butylpyrrolidine.
Section 4: Reactivity and Applications in Drug Discovery
Chemical Reactivity
As a secondary amine, 2-butylpyrrolidine is expected to undergo reactions typical of its functional group. It is a nucleophile and a weak base. Key reactions include:
-
N-Alkylation/N-Arylation: Reaction with alkyl or aryl halides to form tertiary amines.
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.
-
Use as a Chiral Ligand: The nitrogen atom can coordinate to metal centers, making chiral derivatives of 2-butylpyrrolidine potential ligands for asymmetric catalysis.
Role as a Chiral Building Block in Drug Development
While there are no widely marketed drugs explicitly containing the 2-butylpyrrolidine fragment, its value lies in its potential as a versatile chiral starting material. The saturated heterocyclic nature of the pyrrolidine ring is increasingly sought after in drug design to improve physicochemical properties.[1]
Potential applications include:
-
Synthesis of Novel Scaffolds: It can be used as a starting point for the synthesis of more complex molecules, including bicyclic and spirocyclic systems.
-
Proline Mimetics: The structure can serve as a scaffold for creating analogues of the amino acid proline, which are of interest in peptide and peptidomimetic design.
-
Organocatalysis: Chiral pyrrolidine derivatives are cornerstones of organocatalysis, particularly in enamine and iminium ion-mediated reactions.[3] 2-Butylpyrrolidine could be functionalized to create novel catalysts.
-
Fragment-Based Drug Discovery (FBDD): As a small, chiral molecule, it could be used as a fragment to screen against biological targets, with subsequent optimization of "hits" to develop potent leads.
Section 5: Safety and Handling
No specific, comprehensive toxicology data for 2-butylpyrrolidine (CAS 3446-98-8) is readily available. Therefore, it must be handled with the precautions appropriate for a novel chemical substance and a secondary amine. For guidance, safety data for the related compound 1-butylpyrrolidin-2-one can be considered as a preliminary reference for potential hazards, although the chemical reactivity differs significantly.
General Safety Precautions:
-
Hazard Classification (Predicted): Likely to be classified as a skin and eye irritant. May be harmful if swallowed or inhaled.[9][10][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][12]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
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